molecular formula C8Cl6O2 B14128073 2,4,5,6-Tetrachlorobenzene-1,3-dicarbonyl dichloride CAS No. 77450-97-6

2,4,5,6-Tetrachlorobenzene-1,3-dicarbonyl dichloride

Cat. No.: B14128073
CAS No.: 77450-97-6
M. Wt: 340.8 g/mol
InChI Key: CZHPYBYIFMKPJO-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrachlorobenzene-1,3-dicarbonyl dichloride is a chemical compound with the molecular formula C8Cl4O2 It is characterized by the presence of four chlorine atoms and two carbonyl chloride groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrachlorobenzene-1,3-dicarbonyl dichloride typically involves the chlorination of benzene derivatives. One common method is the electrophilic halogenation of benzenes and some chlorobenzenes . This process requires specific reaction conditions, including the presence of a halogenating agent and a catalyst to facilitate the substitution reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4,5,6-Tetrachlorobenzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the carbonyl chloride groups into other functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,4,5,6-Tetrachlorobenzene-1,3-dicarbonyl dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4,5,6-Tetrachlorobenzene-1,3-dicarbonyl dichloride exerts its effects involves interactions with specific molecular targets. The carbonyl chloride groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in chemical synthesis and potential biological activities.

Comparison with Similar Compounds

Properties

CAS No.

77450-97-6

Molecular Formula

C8Cl6O2

Molecular Weight

340.8 g/mol

IUPAC Name

2,4,5,6-tetrachlorobenzene-1,3-dicarbonyl chloride

InChI

InChI=1S/C8Cl6O2/c9-3-1(7(13)15)4(10)6(12)5(11)2(3)8(14)16

InChI Key

CZHPYBYIFMKPJO-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)Cl)Cl)C(=O)Cl

Origin of Product

United States

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